[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine
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Overview
Description
[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine: is a synthetic organic compound characterized by the presence of a cyclohexyl ring substituted with difluoro groups and a methanamine moiety attached to a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methoxypyridinyl Group: This step involves the coupling of a methoxypyridine derivative with the cyclohexyl ring, typically through a nucleophilic substitution reaction.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridinyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyclohexyl ring or the methanamine moiety, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridinyl group can yield pyridine N-oxides, while reduction of the cyclohexyl ring can produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its difluoro groups and methoxypyridinyl moiety make it a useful tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and methoxypyridinyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4,4-Difluoro-1-(pyridin-2-yl)cyclohexyl]methanamine: Lacks the methoxy group, which may affect its binding affinity and reactivity.
[4,4-Difluoro-1-(3-methoxypyridin-2-yl)cyclohexyl]methanamine: The position of the methoxy group is different, potentially altering its chemical and biological properties.
[4,4-Difluoro-1-(5-methylpyridin-2-yl)cyclohexyl]methanamine: Substitution of the methoxy group with a methyl group, which can influence its hydrophobicity and interaction with targets.
Uniqueness
The presence of the methoxypyridinyl group in [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also influence its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-18-10-2-3-11(17-8-10)12(9-16)4-6-13(14,15)7-5-12/h2-3,8H,4-7,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUJFXCJDEJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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